molecular formula C18H19N5O2S B11634351 N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide

Cat. No.: B11634351
M. Wt: 369.4 g/mol
InChI Key: VGKQGTMBCIXOFT-UHFFFAOYSA-N
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Description

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that features a thiourea group attached to a benzotriazole moiety

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]butanamide

InChI

InChI=1S/C18H19N5O2S/c1-3-4-17(24)20-18(26)19-12-5-10-15-16(11-12)22-23(21-15)13-6-8-14(25-2)9-7-13/h5-11H,3-4H2,1-2H3,(H2,19,20,24,26)

InChI Key

VGKQGTMBCIXOFT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves the reaction of 2-(4-methoxyphenyl)-2H-1,2,3-benzotriazole-5-thiol with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the benzotriazole moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its combination of a thiourea group and a benzotriazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

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